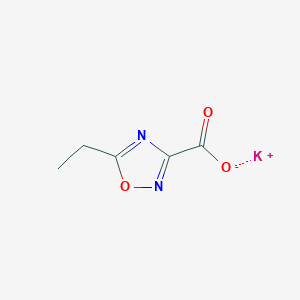
5-éthyl-1,2,4-oxadiazole-3-carboxylate de potassium
Vue d'ensemble
Description
Potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate is an organic compound with the molecular formula C5H6N2O3K. It is a potassium salt of 5-ethyl-1,2,4-oxadiazole-3-carboxylic acid. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Applications De Recherche Scientifique
Potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:
Organic synthesis: It is used as a building block for the synthesis of more complex molecules.
Medicinal chemistry: The compound and its derivatives have shown potential as anti-infective agents, including antibacterial, antiviral, and antifungal activities.
Material science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
- Its mechanism of action may involve alterations in baroreflex sensitivity, hormone sensitivity in vascular smooth muscle, and sympathetic nervous system cells .
- However, we can speculate that A10 might impact pathways related to bacterial virulence, two-component regulation systems, flagellar assembly, bacterial secretion, quorum sensing, ABC transporters, and bacterial chemotaxis .
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Analyse Biochimique
Biochemical Properties
Potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound can act as a ligand, binding to specific active sites on enzymes and altering their activity. For instance, it may inhibit or activate enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux. Additionally, potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate can interact with proteins involved in cell signaling pathways, modulating their function and affecting downstream cellular processes .
Cellular Effects
The effects of potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate on cells are diverse and depend on the cell type and concentration of the compound. In general, this compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may upregulate or downregulate the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate can affect cellular metabolism by modulating the activity of key metabolic enzymes, resulting in altered energy production and utilization .
Molecular Mechanism
At the molecular level, potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate exerts its effects through various mechanisms. One primary mechanism is the binding interaction with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific interaction. Additionally, potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term studies have shown that potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate in animal models vary with different dosages. At low doses, this compound may have minimal or beneficial effects, such as enhancing metabolic activity or improving cell signaling. At high doses, potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage level triggers a significant change in the compound’s impact on the organism .
Metabolic Pathways
Potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors essential for metabolic processes. This compound can influence metabolic flux by modulating the activity of enzymes involved in key pathways, such as glycolysis and the citric acid cycle. Additionally, potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate can affect metabolite levels, leading to changes in the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate is transported and distributed through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, influencing its activity and function. The transport and distribution of potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate are crucial for its effective action in biochemical processes .
Subcellular Localization
The subcellular localization of potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular environment. Understanding the subcellular localization of potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate is essential for elucidating its precise role in cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate typically involves the reaction of 5-ethyl-1,2,4-oxadiazole-3-carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction scheme is as follows:
Synthesis of 5-ethyl-1,2,4-oxadiazole-3-carboxylic acid: This can be achieved through the cyclization of appropriate precursors such as ethyl hydrazinecarboxylate and ethyl oxalyl chloride.
Formation of the potassium salt: The acid is then neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production methods for potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated crystallization techniques can enhance efficiency and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the oxadiazole ring.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxadiazole derivatives, while oxidation and reduction can lead to different functionalized compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate: Similar structure but with a methyl group instead of an ethyl group.
Potassium 5-ethyl-1,3,4-oxadiazole-2-carboxylate: Different position of the nitrogen atoms in the oxadiazole ring.
Uniqueness
Potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate is unique due to its specific substitution pattern and the presence of the potassium ion, which can influence its solubility and reactivity compared to other similar compounds .
Propriétés
IUPAC Name |
potassium;5-ethyl-1,2,4-oxadiazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3.K/c1-2-3-6-4(5(8)9)7-10-3;/h2H2,1H3,(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQAQTVQHWDCFR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5KN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(4-nitrophenyl)-4H,5H,6H,7H-furo[3,2-c]pyridine](/img/structure/B1448343.png)
![2-[(4-Tert-butylphenyl)methyl]propanedioic acid](/img/structure/B1448345.png)




![5-Azaspiro[2.5]octane hydrochloride](/img/structure/B1448351.png)


![2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B1448358.png)

